1-(6-Oxaspiro[3.5]nonan-7-yl)ethanamine
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Overview
Description
1-(6-Oxaspiro[35]nonan-7-yl)ethanamine is a spirocyclic compound featuring a unique structure with a spiro-ether ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Oxaspiro[3.5]nonan-7-yl)ethanamine typically involves the formation of the spirocyclic ring system followed by the introduction of the ethanamine group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the spiro-ether ring. Subsequent functionalization with ethanamine can be achieved through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
1-(6-Oxaspiro[3.5]nonan-7-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert oxo derivatives back to the original compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the spirocyclic ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of spirocyclic compounds .
Scientific Research Applications
1-(6-Oxaspiro[3.5]nonan-7-yl)ethanamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 1-(6-Oxaspiro[3.5]nonan-7-yl)ethanamine involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-(7-Oxaspiro[3.5]nonan-1-yl)methanamine hydrochloride
- 3,7-Dimethyl-1-oxaspiro[3.5]nonane
- 1-Oxaspiro[2.5]oct-5-ene, 8,8-dimethyl-4-methylene
Uniqueness
1-(6-Oxaspiro[3.5]nonan-7-yl)ethanamine is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-(6-oxaspiro[3.5]nonan-7-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-8(11)9-3-6-10(7-12-9)4-2-5-10/h8-9H,2-7,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTPUCGVHSCUJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2(CCC2)CO1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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